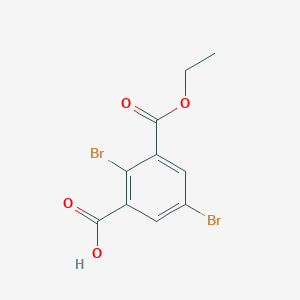
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H8Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2 and 5 positions, and an ethoxycarbonyl group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid typically involves the bromination of 3-(ethoxycarbonyl)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include 2,5-diamino-3-(ethoxycarbonyl)benzoic acid or 2,5-dithiobenzoic acid derivatives.
Reduction: The major product is 2,5-dibromo-3-(hydroxycarbonyl)benzoic acid.
Oxidation: Products vary depending on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the ethoxycarbonyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an ethoxycarbonyl group, leading to different reactivity and applications.
Uniqueness
2,5-Dibromo-3-(ethoxycarbonyl)benzoic acid is unique due to the presence of both bromine atoms and the ethoxycarbonyl group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H8Br2O4 |
|---|---|
Molecular Weight |
351.98 g/mol |
IUPAC Name |
2,5-dibromo-3-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H8Br2O4/c1-2-16-10(15)7-4-5(11)3-6(8(7)12)9(13)14/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
MXRCFPNSRVGNCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















